2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

Green chemistry Mechanochemistry Pitavastatin intermediate synthesis

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (CAS 160375-37-1; molecular formula C₁₉H₁₄FNO₂; molecular weight 307.32 g/mol) is a polysubstituted quinoline-3-carboxylic acid derivative that serves as both a pivotal synthetic intermediate and a characterized process-related impurity in the manufacture of pitavastatin calcium, a potent HMG-CoA reductase inhibitor. The quinoline core bears a cyclopropyl group at the 2-position and a 4-fluorophenyl substituent at the 4-position—substitution features that are established as optimal pharmacophoric elements for HMG-CoA reductase inhibition within this chemotype.

Molecular Formula C19H14FNO2
Molecular Weight 307.3 g/mol
Cat. No. B8240824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Molecular FormulaC19H14FNO2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FNO2/c20-13-9-7-11(8-10-13)16-14-3-1-2-4-15(14)21-18(12-5-6-12)17(16)19(22)23/h1-4,7-10,12H,5-6H2,(H,22,23)
InChIKeyBVCNMNAUQZYOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (CAS 160375-37-1): Procurement-Relevant Identity and Core Characteristics


2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (CAS 160375-37-1; molecular formula C₁₉H₁₄FNO₂; molecular weight 307.32 g/mol) is a polysubstituted quinoline-3-carboxylic acid derivative that serves as both a pivotal synthetic intermediate and a characterized process-related impurity in the manufacture of pitavastatin calcium, a potent HMG-CoA reductase inhibitor [1][2]. The quinoline core bears a cyclopropyl group at the 2-position and a 4-fluorophenyl substituent at the 4-position—substitution features that are established as optimal pharmacophoric elements for HMG-CoA reductase inhibition within this chemotype [3]. Commercially, the compound is supplied as a reference standard (typically at ≥95% HPLC purity) with accompanying Certificates of Analysis that include NMR, HPLC, and GC characterization data, supporting its use in analytical method development, impurity profiling, and quality control workflows for pitavastatin active pharmaceutical ingredient (API) and finished dosage forms .

Why 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid Cannot Be Casually Substituted by In-Class Quinoline-3-carboxylate Analogs


Within the quinoline-3-carboxylate chemical family, seemingly minor structural variations—such as esterification of the carboxylic acid to a methyl or ethyl ester, replacement of the 4-fluorophenyl with an unsubstituted phenyl group, or exchange of the 2-cyclopropyl for an isopropyl substituent—produce quantifiably distinct physicochemical properties (LogP, pKa, aqueous solubility), divergent synthetic reactivity profiles, and, when incorporated into downstream pharmacophores, markedly different HMG-CoA reductase inhibitory potencies [1][2]. The free carboxylic acid at position 3 confers a specific hydrogen-bond donor capability, ionizable character, and compatibility with amide coupling and reduction chemistries that ester analogs lack without a deprotection step; directly sourcing the correct oxidation state intermediate avoids introducing additional synthetic transformations, impurity-generating steps, and yield losses [3]. Furthermore, for analytical reference standard applications, the exact impurity identity—designated as Pitavastatin Impurity 88—is required by regulatory frameworks for method validation; substitution with a structurally related but non-identical impurity reference standard (e.g., the methyl ester Impurity 32 or the des-fluoro analog) would invalidate chromatographic peak assignments and quantitative accuracy [4].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid


Mechanochemical Synthetic Route Achieves 25.6% Total Yield in 3 Steps versus 15.5–17.7% Yield Over 6–7 Steps for Traditional Routes

The mechanochemical total synthesis of the quinoline-3-acrylaldehyde intermediate—derived from the target carboxylic acid precursor—was explicitly compared with three published traditional synthetic routes. The mechanochemical method required only 3 synthetic steps and 10.8 hours of total operation time, achieving a 25.6% overall yield. By contrast, Traditional Method 1 required 7 steps and 51.0 hours (17.0% yield), Traditional Method 2 required 6 steps and 68.5 hours (17.7% yield), and Traditional Method 3 required 6 steps and 202.0 hours (15.5% yield) [1]. The E-factor for individual mechanochemical steps ranged from 2.92 to 15.65, and two steps were successfully upscaled using continuous-flow extrusion technology, demonstrating scalability [1].

Green chemistry Mechanochemistry Pitavastatin intermediate synthesis Process efficiency

2-Cyclopropyl Substituent Imparts Superior HMG-CoA Reductase Inhibitory Potency Relative to 2-Isopropyl Analogs in Quinoline-Based Statins

In a systematic structure-activity relationship study of quinoline-based 3,5-dihydroxyheptenoic acid derivatives, the compound bearing a 2-cyclopropyl substituent (NK-104, pitavastatin) demonstrated the greatest HMG-CoA reductase inhibitory potency among all evaluated derivatives, outperforming analogs bearing alternative 2-alkyl side chains including the 2-isopropyl-substituted comparator [1]. The study explicitly concluded that further improvement in potency was achieved by having the 4-fluorophenyl and cyclopropyl substituents flanking the desmethylmevalonic acid portion, in place of the conventional isopropyl group [1]. Although the target compound is the carboxylic acid intermediate rather than the final heptenoic acid drug substance, the 2-cyclopropyl-4-(4-fluorophenyl)quinoline scaffold it embodies is the core pharmacophoric element responsible for this potency advantage [1].

HMG-CoA reductase inhibition Structure-activity relationship Statin pharmacophore Medicinal chemistry

Free Carboxylic Acid Displays Distinct Physicochemical Profile versus Methyl Ester Analog: LogP 4.02 vs. 4.70 and Ionizable pKa ~3.43

The free carboxylic acid form (C₁₉H₁₄FNO₂, MW 307.32) and its methyl ester analog (C₂₀H₁₆FNO₂, MW 321.34, CAS 121659-86-7) exhibit measurably different physicochemical properties that dictate their suitability for distinct synthetic and analytical applications. The carboxylic acid has a Consensus Log Pₒ/w of 3.75 (XLOGP3: 4.02) and an estimated aqueous solubility (ESOL) of 0.00781 mg/mL (2.54 × 10⁻⁵ mol/L, classified as 'Poorly soluble') , while the methyl ester has a higher LogP of 4.70 and lacks an ionizable proton, with a predicted pKa of 3.43 ± 0.50 for the acid form . The methyl ester requires hydrolytic deprotection to regenerate the carboxylic acid for downstream amide coupling or reduction reactions, adding a synthetic step; the free acid is directly compatible with these transformations without protecting group manipulation [1].

Physicochemical properties LogP pKa Drug-likeness Pre-formulation

Commercially Available at ≥95% HPLC Purity with Full QC Documentation, Enabling Direct Use as an Impurity Reference Standard Without Further Purification

The compound is commercially supplied as a pitavastatin impurity reference standard at ≥95% purity as determined by HPLC, with batch-specific Certificates of Analysis including NMR, HPLC, and GC characterization data . This purity level meets or exceeds typical requirements for pharmaceutical impurity reference standards used in ANDA and DMF submissions . In comparison, closely related intermediates in the pitavastatin synthetic pathway are available at varying purity grades: the 3-carbaldehyde analog (CAS 121660-37-5) is supplied at 97% purity , the 3-(bromomethyl) analog (CAS 154057-56-4) at ≥98.5% HPLC purity with residual solvents ≤0.1% (ICH Q3C compliant) , and the methyl ester (CAS 121659-86-7) at ≥95% purity . A validated HPLC method for simultaneous detection of pitavastatin calcium intermediates and five related impurities—including the target carboxylic acid—has been established using a Waters Symmetry C18 column (4.6 × 150 mm, 3.5 μm) with UV detection at 245 nm, achieving effective separation and quantification [1].

Reference standard Impurity profiling Quality control HPLC method validation Regulatory compliance

High-Value Application Scenarios for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid Based on Quantifiable Evidence


Pharmaceutical Impurity Reference Standard for Pitavastatin API Quality Control and Regulatory Submission

As the designated Pitavastatin Impurity 88, this compound is an essential reference standard for HPLC method development, system suitability testing, and impurity quantification in pitavastatin calcium drug substance and finished drug product release testing. The validated HPLC method (Waters Symmetry C18, 245 nm, acetonitrile/phosphate buffer gradient) achieves effective separation of this impurity from the API and four other process-related impurities, enabling quantitative analysis for ANDA and DMF regulatory submissions [1]. The ≥95% HPLC purity specification with NMR, HPLC, and GC characterization, as supplied by vendors such as Bidepharm, meets the documentation requirements for pharmacopeial reference standard traceability .

Direct-Use Synthetic Building Block for Pitavastatin and Analog Preparation via Amide Coupling or Reduction Chemistry

The free carboxylic acid functionality eliminates the need for a hydrolytic ester deprotection step that would be required when starting from the methyl ester analog (CAS 121659-86-7) [1]. This enables direct conversion to the 3-hydroxymethyl or 3-carbaldehyde intermediates through reduction chemistry, or direct amide coupling for analog synthesis. The compound's established role as the precursor to the 3-acrylaldehyde key intermediate—accessible via a three-step mechanochemical route with 25.6% overall yield—positions it as a strategically advantageous starting material for medicinal chemistry programs exploring novel quinoline-based HMG-CoA reductase inhibitors .

Green Chemistry Process Development Leveraging Mechanochemical Synthetic Methodology

The demonstrated mechanochemical synthesis of the downstream acrylaldehyde intermediate—requiring only 3 steps (10.8 h) versus 6–7 steps (51–202 h) for traditional routes—provides a validated green chemistry platform that can be adapted for preparing the carboxylic acid itself [1]. With E-factors ranging from 2.92 to 15.65 and compatibility with continuous-flow extrusion upscaling, this approach supports environmentally sustainable manufacturing of pitavastatin intermediates at pilot and production scales, aligning with contemporary regulatory expectations for reduced solvent usage and process mass intensity [1].

Physicochemical Reference Compound for Quinoline-3-carboxylic Acid Drug Design and Pre-formulation Studies

With well-characterized physicochemical parameters—Consensus LogP 3.75 (XLOGP3: 4.02), ESOL aqueous solubility 0.00781 mg/mL (Poorly soluble), predicted pKa 3.43, TPSA 50.19 Ų, and 1 H-bond donor—this compound serves as a benchmark for computational and experimental property profiling of quinoline-3-carboxylic acid derivatives in early-stage drug discovery [1]. Its distinct ionization state and hydrogen-bonding capacity, relative to the more lipophilic methyl ester (LogP 4.70, 0 H-bond donors), inform rational prodrug design and salt-form selection strategies .

Quote Request

Request a Quote for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.